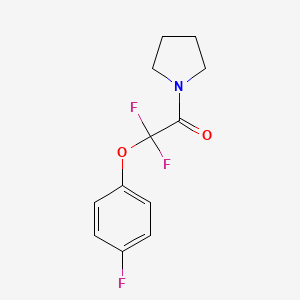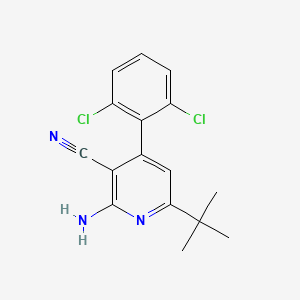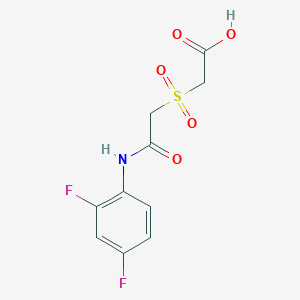
1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole
Overview
Description
1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole, commonly referred to as "Tetraazole", is a heterocyclic compound that has been studied for its potential use in a variety of scientific and medical applications. Tetraazole is a member of the class of compounds known as tetraazoles, which are characterized by their four nitrogen atoms arranged in a ring-like structure. Tetraazole is of particular interest due to its unique chemical structure and its diverse range of potential applications.
Scientific Research Applications
Crystal Structure and Docking Studies
Tetrazole derivatives, including those related to the compound , have been studied for their crystal structures. These studies provide insights into the molecular architecture of tetrazoles, which is critical for understanding their interactions and potential applications in various fields, such as material science and drug design. For example, Al-Hourani et al. (2015) analyzed the crystal structures of two tetrazole derivatives, revealing details about their spatial arrangements and molecular interactions (Al-Hourani et al., 2015).
Antimicrobial Activity
Some tetrazole analogues demonstrate antimicrobial properties. This includes research on various triazole analogues against bacteria and fungi, highlighting their potential as antimicrobial agents. For example, Alam et al. (2011) found that certain triazole analogues exhibit broad-spectrum antimicrobial activity (Alam et al., 2011).
Anti-Cancer Properties
Benzimidazole derivatives bearing a triazole ring have been studied for their anti-cancer properties. This involves exploring the molecular mechanisms behind their potential anti-cancer activity, such as inhibiting specific enzymes or interacting with cancer cell receptors. Karayel (2021) conducted a study on the anti-cancer properties of these compounds, including molecular docking studies to understand their interactions with cancer targets (Karayel, 2021).
properties
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F2N4O/c1-23-12-6-11(7(15)5-8(12)16)22-14(19-20-21-22)13-9(17)3-2-4-10(13)18/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSOWXFDLBNDLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=C(C=CC=C3F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-(2,6-difluorophenyl)-1H-1,2,3,4-tetraazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035972.png)

![3-(4-Chlorophenyl)-5-(4-phenylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3035976.png)
![(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one](/img/structure/B3035978.png)
![(Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3035979.png)

![2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B3035982.png)

![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B3035984.png)
![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic acid](/img/structure/B3035985.png)



![2-[(2,4-difluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B3035993.png)